molecular formula C18H17ClN2O2S B2945514 12-Chloro-10-[(3,4-dimethoxyphenyl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraene CAS No. 796079-88-4

12-Chloro-10-[(3,4-dimethoxyphenyl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraene

Cat. No. B2945514
CAS RN: 796079-88-4
M. Wt: 360.86
InChI Key: FEVUMLUKAKFVAU-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a tricyclic system with a sulfur atom (thia-), two nitrogen atoms (diaza-), and a chlorine atom attached to it. The compound also has a dimethoxyphenyl group attached to it via a methylene bridge .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the tricyclic system and the various functional groups. The presence of the sulfur and nitrogen atoms within the ring system would likely have a significant impact on the shape and reactivity of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the sulfur and nitrogen atoms, the chlorine atom, and the dimethoxyphenyl group would all contribute to its properties .

Scientific Research Applications

Synthesis and Structural Rearrangements

The compound's synthesis and structural transformations offer insights into novel organic reactions. For example, the base-promoted rearrangement of cage α-haloketones has been explored, providing a mechanism for forming complex tricyclic structures, which might relate to or inform the synthesis of the compound (Marchand & Chou, 1975). Similarly, high-temperature reactions leading to highly strained bicyclic alkynes, as studied by Tümer et al. (2001), could be relevant for understanding the reactive properties of such complex molecules (Tümer, Taşkesenligil, & Balcı, 2001).

Photochemical Applications

Photochemical studies, such as the photoconversion of 2-Methylenehomobarrelenes to 9-Methylenebarbaralanes, reveal the potential for using light to induce significant molecular transformations (Tian, Sugiyama, Mori, & Takeshita, 1988). These transformations are crucial for understanding how complex cyclic and polycyclic structures can be manipulated using photochemical methods.

Theoretical and Computational Studies

Rational design and computational studies offer theoretical backing for the understanding and prediction of the behavior of such compounds. Singh and Ganguly (2007) provide an example with their DFT studies on tetracyclic proton sponges, predicting basicities and examining substituent effects on molecular properties (Singh & Ganguly, 2007). These insights are invaluable for designing compounds with specific electronic and structural characteristics.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Without more information, it’s difficult to speculate on this .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. Without specific information on this compound, it’s difficult to provide detailed safety and hazard information .

Future Directions

The future directions for research on this compound would likely depend on its intended use and the results of initial studies on its properties and activity .

properties

IUPAC Name

12-chloro-10-[(3,4-dimethoxyphenyl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O2S/c1-22-12-7-6-10(8-13(12)23-2)9-15-20-17(19)16-11-4-3-5-14(11)24-18(16)21-15/h6-8H,3-5,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEVUMLUKAKFVAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC2=NC3=C(C4=C(S3)CCC4)C(=N2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

12-Chloro-10-[(3,4-dimethoxyphenyl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraene

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